molecular formula C16H34O B2920925 3-Hexyldecan-1-ol CAS No. 51655-60-8

3-Hexyldecan-1-ol

Cat. No.: B2920925
CAS No.: 51655-60-8
M. Wt: 242.447
InChI Key: AVQZTOVGAJLQFB-UHFFFAOYSA-N
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Description

It is a branched alcohol and is one of the constituents of essential oils extracted from certain plants . This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a solvent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyldecan-1-ol typically involves the Guerbet reaction, which is a condensation reaction of alcohols in the presence of a catalyst. This reaction results in the formation of higher molecular weight alcohols. The reaction conditions often include high temperatures and the use of catalysts such as alkali metals or their hydroxides .

Industrial Production Methods

In industrial settings, this compound is produced through the hydrogenation of fatty acids or fatty acid esters. This process involves the reduction of these compounds in the presence of a metal catalyst, such as nickel or palladium, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

3-Hexyldecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hexyldecan-1-ol involves its interaction with lipid membranes due to its amphiphilic nature. This interaction can alter membrane fluidity and permeability, which is crucial in its role as a solvent and in drug delivery systems. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting the molecular targets and pathways involved in membrane dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexyldecan-1-ol is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Its long hydrophobic chain and hydroxyl group make it an effective solvent and emulsifying agent. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in different fields .

Properties

IUPAC Name

3-hexyldecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h16-17H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZTOVGAJLQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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